molecular formula C11H17ClN2O B2872657 N'-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride CAS No. 1808676-36-9

N'-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride

Cat. No.: B2872657
CAS No.: 1808676-36-9
M. Wt: 228.72
InChI Key: ROAJRZQQZJIUSF-UHFFFAOYSA-N
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Description

N'-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride is a synthetic organic compound featuring a cyclopentane ring substituted with a carboximidamide group. The carboximidamide nitrogen is further derivatized with a furan-2-ylmethyl substituent.

Properties

IUPAC Name

N'-(furan-2-ylmethyl)cyclopentanecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c12-11(9-4-1-2-5-9)13-8-10-6-3-7-14-10;/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAJRZQQZJIUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=NCC2=CC=CO2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The process involves the condensation of cyclopentanecarboximidamide hydrochloride (CAS 68284-02-6) with furfuryl alcohol derivatives under microwave irradiation. The imidamide group acts as a nucleophile, attacking the electrophilic carbon of the furan-2-ylmethyl group. A study demonstrated that irradiating at 150°C for 10 minutes in dimethylformamide (DMF) achieves 78% yield, with purity exceeding 95% as confirmed by HPLC.

Optimization Parameters

Critical variables influencing this method include:

Parameter Optimal Range Impact on Yield
Temperature 140–160°C ±12% per 10°C
Irradiation Time 8–12 minutes ±8% per minute
Solvent DMF > DMSO > THF DMF: +22%

Microwave synthesis minimizes side products like N-alkylated byproducts, which commonly occur in thermal methods.

Nucleophilic Substitution with Thiourea

Adapted from furan-2-ylmethanethiol synthesis, this method utilizes thiourea as a nucleophilic catalyst. Cyclopentanecarboximidamide hydrochloride reacts with 2-(chloromethyl)furan in hydrochloric acid, forming the target compound through an SN2 mechanism.

Stepwise Procedure

  • Intermediate Formation : 2-(Chloromethyl)furan (1.2 equiv) is added dropwise to a suspension of cyclopentanecarboximidamide hydrochloride (1.0 equiv) in 6M HCl.
  • Reaction Quenching : After 4 hours at 60°C, the mixture is neutralized with NaOH to pH 7.
  • Purification : Recrystallization from ethanol/water (3:1) yields 64% pure product, verified by $$ ^1H $$-NMR ($$\delta$$ 6.8–7.2 ppm, furan protons).

Limitations

  • Requires strict pH control to prevent hydrolysis of the imidamide group.
  • Yields drop to 48% when scaling beyond 100g due to incomplete substitution.

Schiff Base-Mediated Route

Schiff base chemistry, widely used in furan derivative synthesis, offers a versatile pathway. The reaction between cyclopentanecarboxaldehyde and furan-2-ylmethylamine forms an imine intermediate, subsequently reduced to the target compound.

Reductive Amination

  • Imine Formation : Cyclopentanecarboxaldehyde (1.5 equiv) reacts with furan-2-ylmethylamine (1.0 equiv) in ethanol at 50°C for 2 hours.
  • Reduction : Sodium cyanoborohydride (1.2 equiv) reduces the imine to the secondary amine.
  • Hydrochloride Salt Precipitation : Treating with HCl gas in diethyl ether yields 71% product ($$ \text{mp} = 189–192^\circ \text{C} $$).

"Schiff base methods enable modular functionalization of the cyclopentane ring, though steric hindrance from the fused ring system can limit reaction rates." – Adapted from Der Pharma Chemica.

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (%) Time Scalability
Microwave-Assisted 78 95 10 min Moderate
Nucleophilic 64 92 4 hours Low
Schiff Base 71 89 6 hours High

Microwave synthesis excels in speed and purity but requires specialized equipment. The Schiff base route offers better scalability for industrial applications despite longer reaction times.

Industrial-Scale Production Insights

Patent WO2006104356A1 describes a continuous-flow system for analogous compounds, suggesting adaptations for this compound:

  • Flow Reactor Parameters :
    • Residence Time: 8 minutes
    • Temperature: 130°C
    • Pressure: 2.5 bar
  • Achieves 82% yield with 99.5% purity by inline IR monitoring.

Challenges include fouling of reactor surfaces by the hydrochloride salt, mitigated using PTFE-lined tubing.

Spectroscopic Validation

All synthetic batches require rigorous characterization:

  • $$ ^1H $$-NMR (500 MHz, D$$2$$O):
    • $$\delta$$ 1.6–2.1 ppm (cyclopentane CH$$
    2$$)
  • $$\delta$$ 4.3 ppm (N–CH$$_2$$–furan)
  • $$\delta$$ 6.4–7.3 ppm (furan aromatic protons).
  • HPLC : Retention time = 6.8 min (C18 column, 70:30 H$$_2$$O/MeCN).
  • Chemical Reactions Analysis

    N’-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

      Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

      Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.

    Scientific Research Applications

    N’-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride has several scientific research applications:

      Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

      Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties.

      Industry: The compound is used in the production of specialty chemicals and materials.

    Mechanism of Action

    The mechanism of action of N’-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

    Comparison with Similar Compounds

    Structural and Functional Comparison with Related Compounds

    The compound’s structural analogs can be categorized based on shared functional groups or therapeutic targets. Below is a comparative analysis with compounds identified in the provided evidence and other structurally related molecules.

    Table 1: Structural Comparison

    Compound Name Molecular Formula Key Functional Groups Structural Features Reference
    N'-[(furan-2-yl)methyl]cyclopentanecarboximidamide HCl C₁₂H₁₇N₃O•HCl Cyclopentanecarboximidamide, furan-2-ylmethyl Cyclopentane core with carboximidamide and furan-2-ylmethyl substitution N/A
    Ranitidine-N-oxide C₁₃H₂₂N₄O₄S Nitroethenyl, sulfanyl, furan, N-oxide Furan ring linked to nitroethenyl and sulfanyl groups; N-oxide derivative
    Metcaraphen Hydrochloride C₂₀H₃₁NO₂•HCl Cyclopentanecarboxylate, diethylaminoethyl Cyclopentane ester with 3,4-dimethylphenyl and diethylaminoethyl groups

    Key Observations

    Cyclopentane Derivatives: Both N'-[(furan-2-yl)methyl]cyclopentanecarboximidamide and Metcaraphen Hydrochloride feature a cyclopentane core. However, Metcaraphen’s ester linkage and aromatic dimethylphenyl group contrast with the carboximidamide and furan substituents in the target compound .

    Furan-Containing Analogues :

    • Ranitidine-N-oxide shares a furan ring but incorporates a sulfanyl-methyl bridge and nitroethenyl group absent in the target compound. These differences suggest divergent metabolic pathways; for example, nitro groups in ranitidine derivatives are associated with oxidative degradation pathways .

    Pharmacological Implications: Metcaraphen Hydrochloride, a muscarinic antagonist, highlights the role of cyclopentane in modulating receptor interactions.

    Research Findings and Stability Considerations

    • Degradation Pathways : Ranitidine-N-oxide’s formation as a ranitidine impurity underscores the reactivity of furan-containing compounds under oxidative conditions . This suggests that N'-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride may require stabilization against oxidation, particularly in formulations.

    Biological Activity

    N'-[(Furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    This compound has the molecular formula C11H17ClN2O and a molecular weight of approximately 228.72 g/mol. The presence of both furan and cyclopentane moieties contributes to its reactivity and biological properties.

    Synthesis Methods

    The compound can be synthesized through various methods, including:

    • Microwave-Assisted Reactions : Efficient synthesis of derivatives under microwave conditions has been reported, yielding compounds with significant biological activity.
    • Functionalization of β-lactams : The compound is utilized in the synthesis of functionalized β-lactams, showcasing its versatility in organic synthesis.

    Anticancer Properties

    Research indicates that derivatives of this compound exhibit potent anticancer activities against various cancer cell lines. A study evaluated its cytotoxic effects against three EGFR high-expressed cancer cell lines, revealing that some derivatives showed significant potency while maintaining low toxicity towards normal cells.

    The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. It binds to these targets, modulating their activity and leading to various biological effects. For instance, it has been shown to inhibit monoamine oxidase B (MAO-B), which may enhance synaptic transmission and provide neuroprotective effects, suggesting potential applications in cognitive disorders like Alzheimer's disease .

    Comparative Analysis with Similar Compounds

    Compound NameStructural FeaturesUnique Aspects
    N-(furan-2-ylmethyl)cyclopentanecarboximidamideLacks hydrochloride saltRelated but without chloride moiety
    Furan-2-carboxylic acidContains carboxylic acidMore polar, potentially different reactivity
    5-(furan-2-yl)-1H-imidazoleImidazole ring instead of cyclopentaneDifferent heterocyclic structure affecting activity

    This table illustrates the distinct characteristics of this compound compared to other compounds, emphasizing its unique combination of functional groups.

    Case Studies

    • Cytotoxic Activity Assessment : In vitro studies demonstrated that certain derivatives exhibited high cytotoxicity against HePG-2 and HCT-116 cell lines while being less toxic to normal cells. This suggests a selective action that could be beneficial in cancer therapy.
    • Neuroprotective Effects : A study on the MAO-B inhibitor F2MPA (a derivative) showed improved synaptic transmission without causing hyperexcitability in animal models. This finding indicates potential therapeutic applications for cognitive enhancement .
    • Spectroscopic Characterization : The compound has been characterized using FT-IR and UV-vis spectroscopy, providing insights into its structural properties and confirming its identity through spectral data analysis.

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